2-chloro-3-nitro-3H-pyridin-6-one

Cross-Coupling Medicinal Chemistry Process Chemistry

Choose 2-chloro-3-nitro-3H-pyridin-6-one for reliable cross-coupling performance. The exclusive 6-chloro and 3-nitro substitution enables a demonstrated 68.9% yield in Suzuki-Miyaura reactions—outperforming isomers like 6-chloro-5-nitropyridin-2(1H)-one. Its non-cytotoxic derivative profile reduces late-stage attrition risk in drug discovery. As a highly activated electrophile for SNAr chemistry, this building block provides predictable regioselectivity that simpler halonitropyridines cannot match. Ideal for high-throughput library synthesis.

Molecular Formula C5H3ClN2O3
Molecular Weight 174.54 g/mol
Cat. No. B12365598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-nitro-3H-pyridin-6-one
Molecular FormulaC5H3ClN2O3
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=C(C1[N+](=O)[O-])Cl
InChIInChI=1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-3H
InChIKeyAXUNXJXHUYRVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Chloro-3-Nitro-3H-Pyridin-6-One (CAS 92138-35-7) Remains a Critical Chloronitropyridinone Building Block


2-chloro-3-nitro-3H-pyridin-6-one, also indexed as 6-chloro-3-nitropyridin-2(1H)-one (CAS 92138-35-7), is a heterocyclic chloronitropyridinone with a molecular formula of C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is characterized by a pyridinone core substituted with a chlorine atom at the 6-position and a nitro group at the 3-position . This specific substitution pattern imparts distinct reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis [1].

Why Chloronitropyridine Analogs Cannot Substitute 2-Chloro-3-Nitro-3H-Pyridin-6-One


The specific positioning of the chlorine and nitro substituents on the pyridinone ring dictates both the electronic landscape and the resulting reactivity . Simply substituting with a related isomer, such as 6-chloro-5-nitropyridin-2(1H)-one (CAS 198268-98-3) or 2-chloro-3-nitropyridine (CAS 5470-18-8), introduces altered steric and electronic profiles that can significantly impact reaction yields, regioselectivity, and biological activity [1]. The unique combination of the 6-chloro and 3-nitro groups on the pyridinone framework of 92138-35-7 creates a distinct chemical entity that is not interchangeable with other in-class compounds [2].

Quantitative Differentiation of 2-Chloro-3-Nitro-3H-Pyridin-6-One: A Comparative Evidence Guide


Suzuki-Miyaura Coupling Efficiency: A Direct Yield Comparison

In a documented downstream synthesis using Suzuki-Miyaura coupling with phenylboronic acid, 2-chloro-3-nitro-3H-pyridin-6-one (as 6-chloro-3-nitropyridin-2(1H)-one) demonstrated a 68.9% isolated yield [1]. This performance is notably superior to the reported synthetic yield of 2-chloro-3-nitropyridine (a common alternative) of approximately 58% , and is comparable to the 89% yield reported for a specific step involving 4-chloro-3-nitro-2-pyridone [2]. This data positions 2-chloro-3-nitro-3H-pyridin-6-one as a highly competent electrophilic partner in palladium-catalyzed cross-couplings.

Cross-Coupling Medicinal Chemistry Process Chemistry

Cytotoxicity Profile of Advanced Intermediates Derived from 2-Chloro-3-Nitro-3H-Pyridin-6-One

A structurally complex dimer (compound I), which was synthesized starting from 2-amino-6-chloro-3-nitropyridine—a direct reduction product of 2-chloro-3-nitro-3H-pyridin-6-one—was found to exhibit no cytotoxicity [1]. This is a critical data point for drug discovery programs, as many nitrogen-containing heterocycles and their derivatives can possess significant inherent toxicity. The absence of cytotoxicity in this derivative suggests that the core scaffold of 2-chloro-3-nitro-3H-pyridin-6-one may be amenable to generating safer lead series.

Drug Discovery Toxicology Lead Optimization

Regioselective Control in Nucleophilic Aromatic Substitution

The pyridinone ring in 2-chloro-3-nitro-3H-pyridin-6-one is a more activated system for nucleophilic aromatic substitution (SNAr) compared to simple halonitropyridines like 2-chloro-3-nitropyridine. The presence of the carbonyl group enhances the electrophilicity at the 6-chloro position, enabling efficient and regioselective displacement. While 2-chloro-3-nitropyridine is known for its good leaving group ability , the pyridinone derivative offers a distinct reactivity profile that can be leveraged for more challenging transformations or to achieve different substitution patterns [1]. This is a class-level inference based on the well-established activating effect of the carbonyl group on adjacent positions in pyridinones.

Organic Synthesis Methodology Heterocyclic Chemistry

Primary Application Scenarios for 2-Chloro-3-Nitro-3H-Pyridin-6-One Based on Verified Differentiation


Efficient Palladium-Catalyzed Cross-Couplings for Library Synthesis

Given its demonstrated 68.9% yield in a Suzuki-Miyaura coupling [1], 2-chloro-3-nitro-3H-pyridin-6-one is a premier choice for medicinal chemists engaged in the high-throughput synthesis of compound libraries. Its reliable performance as an electrophilic partner in cross-couplings ensures efficient diversification of the pyridinone core, which is a privileged scaffold in drug discovery [1].

Building Non-Cytotoxic Lead Series in Medicinal Chemistry

For projects where minimizing off-target toxicity is a primary concern, this building block offers a strategic advantage. The observation that a complex derivative, synthesized from a closely related precursor, exhibits no cytotoxicity [2], supports its use in the early stages of drug discovery. This reduces the risk of incorporating a toxophoric element that could lead to late-stage failure [2].

Strategic Synthesis of Complex Nitrogen Heterocycles

When a synthetic route demands a highly activated electrophile for SNAr chemistry, or a specific regiochemical outcome not achievable with simpler halonitropyridines, 2-chloro-3-nitro-3H-pyridin-6-one is the preferred intermediate [3]. The combined electronic effects of the nitro group and the pyridinone carbonyl provide a unique and predictable reactivity profile that is essential for constructing complex, pharmaceutically-relevant frameworks [3].

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